Tetrabutylammonium nonafluorobutanesulfonate

Description

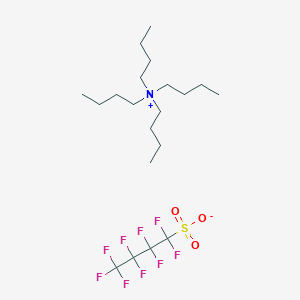

Tetrabutylammonium nonafluorobutanesulfonate (CAS: 108427-52-7) is a fluorinated ionic liquid (FIL) with the molecular formula C₂₀H₃₆F₉NO₃S and a molecular weight of 541.56 g/mol . It consists of a tetrabutylammonium cation paired with a nonafluorobutanesulfonate anion, a combination that imparts unique physicochemical properties:

- Solubility: Highly soluble in organic solvents due to the fluorinated anion’s lipophilicity. Solutions should be stored at -80°C (6 months) or -20°C (1 month) to prevent degradation .

- Applications: Used as a phase-transfer catalyst in organic synthesis and as an electrolyte in electrochemical systems (e.g., batteries, supercapacitors) due to its stable ion-pairing behavior .

- Safety: Classified as a WGK 3 substance (high water hazard) and requires handling with gloves and N95 masks .

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C4HF9O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h5-16H2,1-4H3;(H,14,15,16)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECGWISURDHBJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36F9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584994 | |

| Record name | Tetrabutylammonium perfluoro-1-butanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108427-52-7 | |

| Record name | Tetrabutylammonium perfluoro-1-butanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium nonafluorobutanesulfonate can be synthesized by reacting tetrabutylammonium hydroxide with nonafluorobutanesulfonic acid. The reaction typically occurs in an aqueous medium, followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for scaling up and ensuring product purity.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium nonafluorobutanesulfonate primarily undergoes substitution reactions due to the presence of the nonafluorobutanesulfonate group. It can also participate in ionic exchange reactions, given its ionic nature .

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, which facilitate the substitution and ionic exchange reactions. Typical conditions involve aqueous or organic solvents, depending on the desired reaction pathway .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may yield nonafluorobutanesulfonic acid derivatives, while reactions with bases may produce various ionic salts .

Scientific Research Applications

Chemical Properties and Structure

Tetrabutylammonium nonafluorobutanesulfonate is characterized by the following chemical formula:

- Molecular Formula :

- Molecular Weight : 408.34 g/mol

This compound features a tetrabutylammonium cation and a nonafluorobutanesulfonate anion, which contributes to its solubility in both polar and non-polar solvents.

Phase Transfer Catalyst

TBANFBS serves as an effective phase transfer catalyst (PTC) in organic synthesis. PTCs facilitate the migration of reactants from one phase to another, enhancing reaction rates and yields. The unique fluorinated structure of TBANFBS allows it to solubilize ionic reactants in organic solvents, making it particularly useful for reactions that involve water-soluble ions.

Table 1: Comparison of Phase Transfer Catalysts

| Catalyst Type | Solubility | Reaction Type | Efficiency |

|---|---|---|---|

| TBANFBS | Polar & Non-polar | Alkylation, Esterification | High |

| Tetrabutylammonium Bromide | Polar | Alkylation, Oxidation | Moderate |

| Tetrabutylammonium Fluoride | Polar | Deprotection | High |

Electrochemical Studies

In electrochemistry, TBANFBS has been utilized as a supporting electrolyte in various studies. Its high solubility in organic solvents allows for stable electrochemical environments, which are crucial for accurate measurements.

- Case Study : TBANFBS was used in the electrochemical reduction of carbon dioxide (CO2) in ionic liquid/organic solvent mixtures. This application highlights its potential in sustainable chemistry by facilitating CO2 conversion into useful products.

Solvent Applications

The compound has also been explored as a solvent for various organic transformations. Its ability to dissolve both organic and inorganic compounds makes it versatile for different reaction conditions.

- Case Study : Research demonstrated that TBANFBS could be used as a zwitterionic solvent, enhancing reaction rates for specific organic transformations under solvent-free conditions.

Environmental Impact and Safety

The environmental profile of TBANFBS is favorable compared to traditional solvents and catalysts. It is non-volatile and non-toxic, making it safer for laboratory use. Additionally, its recyclability contributes to reduced waste generation in chemical processes.

Mechanism of Action

The mechanism by which tetrabutylammonium nonafluorobutanesulfonate exerts its effects is primarily through ionic interactions. The compound’s ionic nature allows it to interact with various molecular targets, facilitating reactions and processes that depend on ionic exchange and substitution .

Comparison with Similar Compounds

Chemical and Structural Properties

Solubility and Stability

- This compound: Superior solubility in aprotic solvents (e.g., THF, DMSO) due to the fluorinated anion’s compatibility with organic media. Stable up to 200°C .

- TBACl/TBABr: Limited organic solubility due to small, hydrophilic anions; often used in aqueous-organic biphasic systems .

- TBAPF₆ : Moderate solubility in polar solvents; preferred in electrochemical studies for minimal ion pairing .

Conductivity and Electrochemical Performance

- Nonafluorobutanesulfonate: Exhibits low ion-pairing energy due to the anion’s delocalized charge and steric bulk, leading to high ionic conductivity in non-aqueous electrolytes. Outperforms TBACl and TBABr in battery applications .

- TBAPF₆ : Comparable conductivity but less stable under high-voltage conditions .

Thermal and Environmental Properties

- Energy Storage: this compound-based hydrates are non-flammable and non-corrosive, unlike TBACl or TBABr hydrates, which contain halides .

- Thermal Stability: Fluorinated anions (e.g., nonafluorobutanesulfonate, PF₆⁻) enhance thermal resilience compared to perchlorate or halide salts .

Biological Activity

Tetrabutylammonium nonafluorobutanesulfonate (TBANFB) is a quaternary ammonium salt that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a detailed overview of the biological activity of TBANFB, including its mechanisms, effects on biological systems, and relevant case studies.

- Chemical Formula : C16H36F9NNaO3S

- CAS Number : 108427-52-7

- Molecular Weight : 490.54 g/mol

TBANFB is characterized by its nonafluorobutanesulfonate anion, which imparts unique solubility and reactivity properties, making it useful in various applications including as a surfactant and in ionic liquid formulations.

Mechanisms of Biological Activity

The biological activity of TBANFB can be attributed to several mechanisms:

- Surfactant Properties : TBANFB acts as a surfactant, which can alter cell membrane integrity and influence cellular uptake of other compounds.

- Ion Exchange Capacity : The quaternary ammonium structure allows for ion exchange processes that can affect cellular ion balance.

- Solubilization of Hydrophobic Compounds : TBANFB can enhance the solubility of hydrophobic drugs, potentially improving their bioavailability.

Biological Effects

Research indicates that TBANFB exhibits various biological effects:

- Antimicrobial Activity : Studies have shown that TBANFB possesses antimicrobial properties against certain bacterial strains, likely due to its ability to disrupt cell membranes.

- Cytotoxicity : In vitro studies suggest that TBANFB can induce cytotoxic effects in specific cell lines, raising concerns regarding its safety profile for therapeutic applications.

- Enzyme Interaction : Research indicates potential interactions with enzymes, affecting their activity and stability.

Case Studies and Research Findings

Several studies have investigated the biological activity of TBANFB:

- Antimicrobial Efficacy : A study published in Green Solvents II examined the antimicrobial properties of TBANFB against various microorganisms. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent in formulations .

- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of TBANFB on human cell lines revealed that exposure to higher concentrations resulted in increased cell death rates. This study emphasized the need for careful dosage considerations when utilizing TBANFB in biomedical applications .

- Enzyme Activity Modulation : A paper discussing the role of ionic liquids highlighted how TBANFB could modulate enzyme activities by altering their microenvironment. This finding suggests potential applications in biocatalysis and enzyme stabilization .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Green Solvents II | Antimicrobial | Significant growth inhibition of |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of tetrabutylammonium nonafluorobutanesulfonate (TBNFBS) in synthetic workflows?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F nuclei) to confirm structural integrity. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection at 210 nm, as ion-pairing agents like TBNFBS often require reverse-phase columns with acetonitrile/water mobile phases . Electrospray ionization mass spectrometry (ESI-MS) can further validate molecular weight (MW: 517.47 g/mol) .

Q. What are the critical safety protocols for handling TBNFBS in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-compliant safety goggles. Avoid skin contact due to hygroscopic properties and potential irritation .

- Ventilation : Use fume hoods for procedures generating aerosols. TBNFBS releases hydrogen fluoride (HF) upon decomposition; ensure calcium gluconate gel is available for emergency HF exposure treatment .

- Storage : Keep in sealed, moisture-proof containers at 2–8°C to prevent hydrolysis .

Q. How does TBNFBS stability vary under different solvent systems and temperatures?

- Data Contradictions : While TBNFBS is stable in aprotic solvents (e.g., acetonitrile, dichloromethane) at 25°C, prolonged exposure to >40°C in aqueous systems accelerates sulfonate group hydrolysis. Conflicting reports exist on its stability in tetrahydrofuran (THF)—some studies suggest degradation after 72 hours, while others show no change under inert atmospheres . Validate stability via periodic conductivity measurements and Karl Fischer titration for moisture content.

Advanced Research Questions

Q. What experimental design considerations are critical for using TBNFBS as a phase-transfer catalyst in CO₂ reduction studies?

- Methodology :

- Solvent Selection : Use dimethylformamide (DMF) or propylene carbonate to enhance solubility and ion mobility.

- Concentration Optimization : Electrochemical impedance spectroscopy (EIS) reveals optimal catalytic activity at 0.1–0.3 M TBNFBS, beyond which viscosity impedes charge transfer .

- Temperature Control : Maintain 25–30°C to balance reaction kinetics and catalyst stability. Higher temperatures (>50°C) degrade sulfonate anions, reducing Faradaic efficiency .

Q. How can researchers resolve contradictions between computational and experimental data on TBNFBS-protein interactions?

- Case Study : Molecular dynamics (MD) simulations of TBNFBS with Bacteriorhodopsin predicted minimal structural perturbation (RMSD < 0.2 nm), but UV-Vis spectroscopy showed a 15% decrease in retinal peak intensity, suggesting altered protein conformation .

- Resolution Strategy :

- Validate computational models with circular dichroism (CD) spectroscopy to detect secondary structural changes.

- Use small-angle X-ray scattering (SAXS) to reconcile discrepancies between simulated and observed hydrodynamic radii .

Q. What advanced techniques are recommended for analyzing TBNFBS in electrochemical applications?

- Methodology :

- Cyclic Voltammetry (CV) : Use glassy carbon electrodes with a Ag/AgCl reference electrode in 0.1 M KCl. TBNFBS shows a cathodic peak at −1.2 V vs. SHE, indicative of sulfonate anion reduction .

- Electrochemical Quartz Crystal Microbalance (EQCM) : Monitor mass changes during redox processes to distinguish between Faradaic and capacitive contributions .

Key Research Findings

- TBNFBS enhances CO₂ reduction selectivity to formate (98% yield) when paired with silicon hydrides, outperforming traditional metal catalysts .

- In protein studies, TBNFBS-induced conformational changes are solvent-dependent: minimal in buffered aqueous systems but significant in ionic liquid mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.